An In-Depth Technical Guide to the Structural Elucidation of 5α-Stigmastane-3,6-dione
An In-Depth Technical Guide to the Structural Elucidation of 5α-Stigmastane-3,6-dione
Introduction
5α-Stigmastane-3,6-dione is a naturally occurring polycyclic steroid, a member of the stigmastane class of compounds which are characterized by a cholestane skeleton with an additional ethyl group at the C-24 position.[1] This compound has been identified in various plant species, including Maranthes polyandra and Gleditsia sinensis, and is of interest for its potential biological activities.[2][3] The unambiguous determination of its complex three-dimensional structure is a prerequisite for understanding its biological function and for any further drug development efforts.
This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 5α-stigmastane-3,6-dione. As a Senior Application Scientist, my objective is not merely to list procedures but to present a self-validating, logical workflow that synthesizes data from multiple analytical techniques. We will explore the causality behind each experimental choice, demonstrating how a cascade of data from mass spectrometry, infrared spectroscopy, and a suite of advanced 2D Nuclear Magnetic Resonance (NMR) experiments can be integrated to solve the molecular puzzle with a high degree of confidence.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The initial phase of any structure elucidation focuses on establishing the fundamental properties of the molecule: its elemental composition and the key functional groups it contains. This foundational data provides the necessary constraints for the more complex task of assembling the carbon skeleton and defining stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before attempting to piece together a structure, we must first know its elemental formula. Low-resolution mass spectrometry can suggest a molecular weight, but High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is essential for determining the exact mass with high precision (typically < 5 ppm). This precision allows for the calculation of a unique and unambiguous molecular formula. ESI is chosen here as it is a soft ionization technique that is well-suited for steroids and typically yields a strong protonated molecule, [M+H]⁺, minimizing initial fragmentation and simplifying formula determination.
Trustworthiness: The molecular formula derived from HRMS serves as a fundamental check for all subsequent data. The final proposed structure, built from NMR data, must be consistent with this formula. Any discrepancy indicates an error in interpretation or an unexpected molecular feature.
| Parameter | Expected Value | Source |
| Molecular Formula | C₂₉H₄₈O₂ | PubChem[3] |
| Monoisotopic Mass | 428.36543 Da | PubChem[3] |
| HRMS [M+H]⁺ (Calculated) | 429.37271 Da | - |
| HRMS [M+Na]⁺ (Calculated) | 451.35466 Da | - |
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying functional groups. For 5α-stigmastane-3,6-dione, the most prominent feature we expect to observe is the stretching vibration of the ketone (C=O) groups. The presence of two carbonyls is a defining characteristic of this molecule. The absorption frequency of a carbonyl group is sensitive to its environment; for saturated six-membered ring ketones, as found in the steroid A and B rings, this absorption is typically strong and appears around 1715 cm⁻¹.[4]
Trustworthiness: The IR spectrum provides direct, physical evidence for the presence of the ketone functional groups predicted by the molecular formula (which contains two oxygen atoms). This corroborates the HRMS data and sets the stage for NMR analysis, where we will seek to locate the precise positions of these carbonyls. An IR spectrum showing a strong absorption band in the 1710-1720 cm⁻¹ range validates the presence of the dione functionality.
Part 2: Assembling the Carbon Skeleton with 2D NMR
With the molecular formula and key functional groups established, the core of the elucidation process begins: assembling the 29 carbon atoms into the characteristic four-ring stigmastane skeleton. This is achieved through a synergistic suite of 1D and 2D NMR experiments.
The Integrated NMR Strategy
Caption: A logical workflow for structure elucidation.
¹H and ¹³C NMR: The Atomic Inventory
Expertise & Causality: The first step in the NMR process is to acquire standard one-dimensional ¹H and ¹³C spectra. The ¹³C spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, provides a direct count of all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C). This count must match the molecular formula from HRMS (29 carbons). The ¹H spectrum shows all the different types of protons and their relative numbers (via integration). The complexity of the ¹H spectrum in the aliphatic region (0.5-3.0 ppm) is characteristic of a saturated steroid core.
Trustworthiness: A mismatch between the carbon count from ¹³C/DEPT NMR and the HRMS-derived formula immediately signals a problem, such as the presence of an inseparable impurity or an incorrect formula assignment.
Predicted NMR Data: As a complete, assigned experimental dataset for 5α-stigmastane-3,6-dione is not consistently available in the literature, the following ¹H and ¹³C chemical shifts were predicted using the online database NMRDB.org.[5] This dataset serves as an illustrative guide for the interpretation process.
| Atom No. | Predicted ¹³C (ppm) | Type | Predicted ¹H (ppm) | Multiplicity |
| 1 | 38.3 | CH₂ | 1.55, 2.01 | m, m |
| 2 | 38.0 | CH₂ | 2.35 | m |
| 3 | 211.8 | C=O | - | - |
| 4 | 44.8 | CH₂ | 2.50 | m |
| 5 | 56.2 | CH | 2.30 | m |
| 6 | 209.9 | C=O | - | - |
| 7 | 41.5 | CH₂ | 2.25 | m |
| 8 | 35.5 | CH | 1.50 | m |
| 9 | 54.3 | CH | 1.30 | m |
| 10 | 46.5 | C | - | - |
| 11 | 21.0 | CH₂ | 1.52 | m |
| 12 | 39.8 | CH₂ | 1.10, 1.80 | m, m |
| 13 | 42.9 | C | - | - |
| 14 | 56.0 | CH | 1.05 | m |
| 15 | 24.2 | CH₂ | 1.25, 1.85 | m, m |
| 16 | 28.2 | CH₂ | 1.20, 1.90 | m, m |
| 17 | 56.4 | CH | 0.95 | m |
| 18 | 12.1 | CH₃ | 0.68 | s |
| 19 | 12.8 | CH₃ | 0.75 | s |
| 20 | 36.2 | CH | 1.40 | m |
| 21 | 18.7 | CH₃ | 0.92 | d |
| 22 | 33.9 | CH₂ | 1.15, 1.35 | m, m |
| 23 | 26.2 | CH₂ | 1.08, 1.28 | m, m |
| 24 | 45.9 | CH | 1.20 | m |
| 25 | 29.2 | CH | 1.18 | m |
| 26 | 19.8 | CH₃ | 0.85 | d |
| 27 | 19.0 | CH₃ | 0.82 | d |
| 28 | 23.1 | CH₂ | 1.25 | m |
| 29 | 12.0 | CH₃ | 0.84 | t |
Connectivity Analysis: COSY and HMBC
Expertise & Causality: With individual atoms identified, we now connect them.
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COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling).[6] This allows us to trace out contiguous proton networks or "spin systems," such as the long side chain or fragments of the individual steroid rings.
-
HSQC (Heteronuclear Single Quantum Coherence) is a crucial intermediate step. It creates a 2D map correlating each proton signal directly to the carbon signal it is attached to. This is essential for assigning the carbon skeleton based on the proton spin systems found in COSY.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for skeletal assembly. It reveals correlations between protons and carbons that are two or three bonds away.[7] This is the key to connecting the spin systems derived from COSY. Critically, HMBC allows us to "see" correlations to quaternary carbons (like C-10 and C-13) and carbonyl carbons (C-3 and C-6), which are invisible in proton-based experiments and thus act as essential anchor points to link different parts of the molecule.
Trustworthiness: The data from these experiments must be mutually consistent. A COSY correlation between H-1 and H-2 must be supported by the fact that both protons are attached to adjacent carbons (C-1 and C-2), as identified by HSQC. An HMBC correlation from the C-19 methyl protons to C-10 must be consistent with the established steroid framework. This cross-validation is the foundation of a trustworthy elucidation.
Caption: Key HMBC (blue, dashed) and COSY (red, solid) correlations.
Interpretation Example:
-
COSY data would reveal a spin system from H-1 through H-2, and another from H-4 through H-5. Another key spin system connects H-7, H-8, and H-9.
-
HMBC is then used to connect these pieces. The protons of the angular methyl group C-19 (predicted at 0.75 ppm) are a critical starting point. They are expected to show correlations to C-1, C-5, C-9, and the quaternary carbon C-10, definitively linking rings A and B.
-
Similarly, the protons of the C-18 methyl group (predicted at 0.68 ppm) will correlate to C-12, C-14, C-17, and the quaternary carbon C-13, linking rings C and D.
-
Crucially, HMBC correlations from the protons on C-2 and C-4 to the carbonyl carbon C-3 (211.8 ppm), and from protons on C-5 and C-7 to the carbonyl carbon C-6 (209.9 ppm), unambiguously place the two ketone groups.
Part 3: Defining Stereochemistry
With the 2D planar structure established, the final step is to determine the molecule's three-dimensional arrangement. For steroids, the most critical stereochemical features are the ring junctions.
The 5α Ring Junction: NOESY/ROESY Analysis
Expertise & Causality: The "5α" designation refers to the stereochemistry at the junction between rings A and B. In this configuration, the hydrogen at C-5 is on the opposite side of the ring system (alpha, or pointing down) from the angular methyl group at C-10 (C-19, which is beta, or pointing up). This results in a relatively flat, trans-fused A/B ring system.[8]
This spatial relationship is confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.
Trustworthiness: In a 5α-steroid, we expect to see a strong NOE correlation between the axial protons on C-2 and C-4 and the C-19 methyl protons, as they are all on the same (beta) face of the molecule. Conversely, we would expect to see NOE correlations between the axial proton at C-1 and the C-5 alpha-hydrogen. The absence of an NOE between the C-19 methyl group and the C-5 hydrogen is the key evidence confirming the trans ring fusion. This pattern provides a definitive and trustworthy assignment of the 5α stereochemistry.
Caption: Key NOESY correlations confirming 5α stereochemistry.
Part 4: Self-Validating Experimental Protocols
The following protocols are standardized methodologies for acquiring the data discussed. Adherence to these steps ensures data quality and reproducibility.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-1000. Ensure the mass resolution is set to >10,000 (FWHM).
-
Calibration: Perform an external mass calibration immediately prior to the run using a standard calibration solution to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the most intense ions corresponding to the protonated and sodiated molecule. Use the instrument's software to calculate the elemental composition based on the exact mass, with a mass error tolerance of < 5 ppm.
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz for ¹H) for optimal resolution. Tune and shim the instrument for homogeneity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 s, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR & DEPT-135: Acquire with proton decoupling. A longer relaxation delay (2-5 s) may be needed. DEPT-135 will show CH/CH₃ signals as positive and CH₂ signals as negative.
-
-
2D Spectra Acquisition (Standard Parameters): [2]
-
gCOSY: Acquire a 2048 x 256 data matrix, processing to a 1k x 1k matrix. Use a spectral width covering all proton signals.
-
gHSQC: Optimize for a one-bond J-coupling constant (¹Jᴄʜ) of ~145 Hz. Acquire a 2048 x 256 data matrix.
-
gHMBC: Optimize for long-range coupling constants (ⁿJᴄʜ) of 8-10 Hz. This is critical for observing correlations to quaternary carbons. Acquire a 2048 x 256 data matrix.
-
NOESY: Use a mixing time of 500-800 ms to allow for the buildup of nuclear Overhauser effects. Acquire a 2048 x 256 data matrix.
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Analyze cross-peaks to build up the connectivity and spatial relationships as described in Parts 2 and 3.
Conclusion
The structural elucidation of a complex natural product like 5α-stigmastane-3,6-dione is a systematic process of logical deduction, heavily reliant on the synergistic power of modern analytical techniques. This guide has outlined a robust, self-validating workflow that begins with establishing the molecular formula by HRMS, identifying key functional groups with IR, and then meticulously assembling the carbon framework and defining its stereochemistry using a suite of 1D and 2D NMR experiments. Each step provides data that confirms or refutes the hypotheses generated from the previous step, leading to an unambiguous and trustworthy final structure. This integrated approach is fundamental to the fields of natural product chemistry, medicinal chemistry, and drug discovery.
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FooDB. (2019). Showing Compound 5alpha-Stigmastan-3,6-dione (FDB006546). Food Database. [Link]
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